molecular formula C₅H₁₂ClNO₂ B1146412 2-Dimethylamino-propionic acid hydrochloride CAS No. 16708-13-7

2-Dimethylamino-propionic acid hydrochloride

Cat. No.: B1146412
CAS No.: 16708-13-7
M. Wt: 153.61
InChI Key:
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Description

2-Dimethylamino-propionic acid hydrochloride is a chemical compound with the molecular formula C5H12ClNO2. It is also known as 3-(Dimethylamino)propanoic acid hydrochloride. This compound is a white to off-white crystalline solid that is soluble in water and other polar solvents. It is commonly used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Dimethylamino-propionic acid hydrochloride typically involves the reaction of 2-Dimethylamino-propionic acid with hydrochloric acid. The process can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Dimethylamino-propionic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Dimethylamino-propionic acid hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Dimethylamino-propionic acid hydrochloride involves its interaction with molecular targets and pathways in biological systems. It can act as a precursor for the synthesis of neurotransmitters and other biologically active molecules. The compound’s effects are mediated through its ability to undergo various chemical transformations, leading to the formation of active metabolites .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethylglycine hydrochloride
  • 3-Dimethylaminopropionic acid
  • 4-(Dimethylamino)butyric acid hydrochloride
  • 2-Chloro-N,N-dimethylethylamine hydrochloride

Uniqueness

2-Dimethylamino-propionic acid hydrochloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and serve as a versatile building block in organic synthesis. Its solubility in water and polar solvents also makes it suitable for various applications in research and industry .

Properties

IUPAC Name

2-(dimethylamino)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-4(5(7)8)6(2)3;/h4H,1-3H3,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBAXRWHVFQQQEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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